molecular formula C19H24BrN5O2S B11583358 azepan-1-yl[6-(3-bromo-4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

azepan-1-yl[6-(3-bromo-4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

Cat. No.: B11583358
M. Wt: 466.4 g/mol
InChI Key: RVBAZMWWMWXSOQ-UHFFFAOYSA-N
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Description

1-[6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Preparation Methods

The synthesis of 1-[6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, and solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, preventing their normal function. This interaction can disrupt various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines, such as:

What sets 1-[6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE apart is its unique substitution pattern, which can lead to distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C19H24BrN5O2S

Molecular Weight

466.4 g/mol

IUPAC Name

azepan-1-yl-[6-(3-bromo-4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

InChI

InChI=1S/C19H24BrN5O2S/c1-12-21-22-19-25(12)23-16(13-7-8-15(27-2)14(20)11-13)17(28-19)18(26)24-9-5-3-4-6-10-24/h7-8,11,16-17,23H,3-6,9-10H2,1-2H3

InChI Key

RVBAZMWWMWXSOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)N3CCCCCC3)C4=CC(=C(C=C4)OC)Br

Origin of Product

United States

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